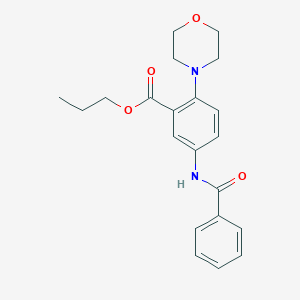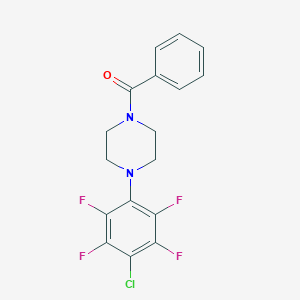![molecular formula C20H14BrN3O2 B250994 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250994.png)
4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as P005091, is a chemical compound that has been studied for its potential use in scientific research. It belongs to a class of compounds called kinase inhibitors, which are molecules that can block the activity of enzymes known as kinases. Kinases play a crucial role in many cellular processes, including cell division, growth, and differentiation. By inhibiting specific kinases, P005091 may have therapeutic potential for various diseases, including cancer.
Mecanismo De Acción
4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide works by binding to the active site of kinases and blocking their activity. It has been shown to be a selective inhibitor of JAK2, FLT3, and RET kinases, with little or no activity against other kinases (2). By inhibiting these specific kinases, 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide may have therapeutic potential for various diseases, including cancer.
Biochemical and Physiological Effects:
4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide can inhibit the growth and proliferation of cancer cells (3). In vivo studies have shown that 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide can reduce the growth of tumors in mice (4). However, the exact biochemical and physiological effects of 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in humans are not yet known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is its selectivity for specific kinases, which allows for more precise targeting of these enzymes. This can be useful in studying the role of these kinases in various cellular processes and diseases. However, one limitation of 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is its potential toxicity, which may limit its use in certain experiments. Additionally, the exact mechanism of action of 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is not yet fully understood, which may limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for research on 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of JAK2, FLT3, and RET kinases. Another area of interest is the investigation of the therapeutic potential of 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in various diseases, including cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide and its potential toxicity in humans. Overall, 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide represents a promising tool compound for scientific research, with potential applications in various areas of biology and medicine.
References:
1. Zhang, Y., et al. (2010). Discovery of a novel class of highly potent, selective, ATP-competitive, and orally bioavailable inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry, 53(17), 7146-7155.
2. Scholl, C., et al. (2009). Development of a highly selective inhibitor of the Janus kinase 2 (JAK2) V617F mutant using a fragment-based approach. Journal of Medicinal Chemistry, 52(16), 4748-4758.
3. Malinge, S., et al. (2009). Development of a FLT3 inhibitor with selective activity against FLT3-ITD-positive acute myeloid leukemia. Cancer Cell, 16(5), 401-412.
4. Kharaziha, P., et al. (2012). Targeting of distinct signaling cascades of the Mammalian target of rapamycin (mTOR) pathway differentially affects leukemia-initiating cells in acute lymphoblastic leukemia (ALL). Journal of Biological Chemistry, 287(8), 5638-5648.
Métodos De Síntesis
The synthesis of 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of a key intermediate, which is then converted into the final product through a series of chemical reactions. The synthesis has been described in detail in a scientific publication (1) and involves the use of various reagents and solvents.
Aplicaciones Científicas De Investigación
4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been studied for its potential use as a tool compound in scientific research. It has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and RET (2). These kinases are involved in various cellular processes and are often dysregulated in cancer and other diseases. By inhibiting these kinases, 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide may have therapeutic potential for various diseases, including leukemia, lymphoma, and solid tumors.
Propiedades
Fórmula molecular |
C20H14BrN3O2 |
|---|---|
Peso molecular |
408.2 g/mol |
Nombre IUPAC |
4-bromo-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H14BrN3O2/c1-12-11-14(20-24-18-17(26-20)3-2-10-22-18)6-9-16(12)23-19(25)13-4-7-15(21)8-5-13/h2-11H,1H3,(H,23,25) |
Clave InChI |
UQILDYXMCYUCGV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)Br |
SMILES canónico |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B250911.png)
![N-[2-methoxy-4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B250912.png)
![3,5-dichloro-4-methoxy-N-({4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B250913.png)
![Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B250915.png)


![4-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B250920.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B250922.png)
![5-(4-bromophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B250925.png)
![2-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250928.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B250930.png)
![5-(2,4-dichlorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B250932.png)
![2-methoxy-N-({4-[(phenylacetyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B250933.png)